molecular formula C21H21FN4O2S B2613117 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide CAS No. 1251709-90-6

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2613117
CAS No.: 1251709-90-6
M. Wt: 412.48
InChI Key: CIERKYONNXYOJN-UHFFFAOYSA-N
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Description

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is a novel synthetic heterocyclic compound designed for preclinical research, featuring a unique molecular architecture that combines pyrimidinone and tetrahydrobenzothiazole pharmacophores. This hybrid structure is of significant interest for investigating multi-target therapeutic approaches, particularly in oncology and neurodegenerative disease research. The 4-fluorophenyl-substituted pyrimidinone moiety is a recognized structural feature in compounds studied for chemopreventive potential, as research on analogous structures has demonstrated modulation of biomarkers in carcinogenesis models through effects on lipid peroxidation and enhancement of glutathione and related enzymes . Simultaneously, the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-ylamine component represents a privileged scaffold in neuroscience research, with structurally related compounds showing promising neuroprotective properties in models of Parkinson's disease, potentially through inhibition of neuronal nitric oxide synthase (nNOS) and subsequent reduction of oxidative and nitrosative stress in neuronal tissues . The integration of these two bioactive nuclei into a single molecular entity creates a compelling research tool for exploring potential synergistic effects and polypharmacology strategies. Researchers are investigating this compound's potential mechanisms of action, including enzyme inhibition, receptor modulation, and intracellular signaling pathway disruption. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and implement appropriate laboratory safety protocols when handling this material.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c22-15-9-7-14(8-10-15)17-12-20(28)26(13-23-17)11-3-6-19(27)25-21-24-16-4-1-2-5-18(16)29-21/h7-10,12-13H,1-6,11H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIERKYONNXYOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CCCN3C=NC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and pyrimidinone intermediates, followed by their coupling with the tetrahydrobenzothiazole derivative.

  • Step 1: Synthesis of 4-fluorophenyl intermediate

      Reagents: 4-fluorobenzaldehyde, appropriate solvents (e.g., ethanol), and catalysts (e.g., acid catalysts).

      Conditions: Refluxing the mixture under controlled temperature and pressure.

  • Step 2: Formation of pyrimidinone ring

      Reagents: Suitable amines and carbonyl compounds.

      Conditions: Heating under nitrogen atmosphere with appropriate solvents (e.g., dimethylformamide).

  • Step 3: Coupling with tetrahydrobenzothiazole

      Reagents: Tetrahydrobenzothiazole derivative, coupling agents (e.g., EDCI, HOBt).

      Conditions: Stirring at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide exhibit significant antimicrobial properties. For example, derivatives of thiazole and pyrimidine have shown effectiveness against various bacterial strains and fungi.

Case Study:
A study evaluated the antimicrobial activity of several thiazole derivatives and found that certain compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth .

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest it may inhibit cancer cell proliferation. Research has focused on its effects on various cancer cell lines, particularly those resistant to conventional therapies.

Case Study:
In vitro testing on human breast adenocarcinoma cell lines (MCF7) demonstrated that certain derivatives exhibited cytotoxic effects, significantly reducing cell viability. Molecular docking studies indicated that these compounds bind effectively to target proteins involved in cell cycle regulation .

Drug Design and Development

The unique structural characteristics of this compound make it a valuable scaffold for the design of new pharmaceuticals. Its ability to interact with specific biological targets can be exploited to develop selective inhibitors for various diseases.

Data Table: Potential Targets and Activities

Target ProteinActivity TypeReference
DNA TopoisomeraseInhibition
Protein Kinase BModulation
Cyclin-dependent KinaseInhibition

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets. These studies help elucidate the potential mechanisms through which the compound exerts its biological effects.

Key Findings:

  • The compound demonstrated high binding affinity for targets involved in cancer progression.
  • Docking simulations revealed specific interactions with active site residues, indicating potential for further optimization in drug design .

Mechanism of Action

The mechanism of action of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key Structural Differences :

4-((4-Fluorophenyl)Sulfonyl)-N-(4-Methylbenzo[d]Thiazol-2-yl)Butanamide (): Substituents: Sulfonyl linker instead of oxopyrimidinyl; methyl-substituted benzothiazole. The methyl group on the benzothiazole may reduce steric hindrance compared to the tetrahydrobenzo[d]thiazole .

Compounds 4i–4l (): Substituents: Propylureido or carboxybenzyl groups on the tetrahydrobenzo[d]thiazole. These modifications improve kinase inhibition (CK2 and GSK3β IC50 values: 0.5–2.3 µM) compared to simpler amide linkers .

4-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)butanamide (): Substituents: Chlorophenyl and oxopyridazinyl instead of fluorophenyl and oxopyrimidinyl. Impact: Chlorine’s larger atomic radius and lower electronegativity vs. fluorine may reduce binding specificity. Pyridazinone’s altered ring geometry could affect π-π stacking interactions .

N-(3-Cyano-4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)-2-[(6-Methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]butanamide (): Substituents: Cyano group on benzothiophene; methyl-oxopyrimidinylsulfanyl chain.

Structure-Activity Relationships (SAR)

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances dipole interactions and metabolic stability compared to chlorine .
  • Oxopyrimidinyl vs. Sulfonyl Linkers: Oxopyrimidinyl may offer dual hydrogen-bond donor/acceptor sites, improving affinity over sulfonyl groups .

Biological Activity

The compound 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15FN4O2SC_{17}H_{15}FN_{4}O_{2}S, with a molecular weight of approximately 358.4 g/mol. The structure features a pyrimidine ring, a fluorophenyl group, and a thiazole moiety, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorophenyl and thiazole groups enhances its binding affinity to various enzymes and receptors. For example:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in inflammatory pathways, such as p38 MAP kinase, which plays a crucial role in the biosynthesis of inflammatory cytokines .
  • Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity Overview

Research indicates that the compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures have demonstrated significant antimicrobial properties against various pathogens, including both gram-positive and gram-negative bacteria .
  • Anticancer Potential : Compounds with similar structural motifs have been investigated for their anticancer properties. For instance, some derivatives have shown cytotoxic effects against different cancer cell lines .
  • Anti-inflammatory Effects : By inhibiting key signaling pathways associated with inflammation, the compound may serve as a potential therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

Several studies have reported on the biological activities of compounds related to or derived from pyrimidine and thiazole structures:

  • A study demonstrated that pyrimidine derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .
  • Another research highlighted that certain thiazole-containing compounds showed promising results in inhibiting cancer cell proliferation across various cancer types, indicating that modifications in the thiazole structure can enhance anticancer efficacy.

Data Tables

Activity Type Description Reference
Antimicrobial ActivitySignificant activity against gram-positive bacteria
Anticancer PotentialCytotoxic effects observed in multiple cancer cell lines
Anti-inflammatory EffectsInhibition of p38 MAP kinase signaling pathway

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